18-hydroxy-9R,10S-epoxy-stearic acid

Cytochrome P450 substrate specificity Cutin monomer biosynthesis Chiral epoxy fatty acid enzymology

This single-enantiomer (9R,10S)-9,10-epoxy-18-hydroxyoctadecanoic acid is the authentic plant cutin monomer, accounting for up to 63% of intracuticular lipids. Its absolute stereochemistry is critical: the cytochrome P450 CYP94A1 exhibits a 4.68-fold catalytic preference for this enantiomer over the (9S,10R) antipode, and it induces fungal appressorium formation at nanomolar concentrations—a >1000-fold greater potency than other cutin monomers. Using racemic or mis-stereoisomer material introduces significant errors in kinetic assays, metabolic flux studies, and cutin-mimetic polymerization. Procure this stereochemically defined standard to ensure reproducible results in plant biochemistry, plant-pathogen interaction research, and biomimetic polyester synthesis.

Molecular Formula C18H34O4
Molecular Weight 314.5 g/mol
Cat. No. B1256892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name18-hydroxy-9R,10S-epoxy-stearic acid
Molecular FormulaC18H34O4
Molecular Weight314.5 g/mol
Structural Identifiers
SMILESC(CCCCO)CCCC1C(O1)CCCCCCCC(=O)O
InChIInChI=1S/C18H34O4/c19-15-11-7-2-1-4-8-12-16-17(22-16)13-9-5-3-6-10-14-18(20)21/h16-17,19H,1-15H2,(H,20,21)/t16-,17+/m0/s1
InChIKeyITTPZDMHCNGAGQ-DLBZAZTESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement‐Grade Profile of 18‐Hydroxy‐9R,10S‐epoxy‐stearic Acid: A Chiral C18 Epoxy‐Hydroxy Fatty Acid Monomer


18‑Hydroxy‑9R,10S‑epoxy‑stearic acid (syn. (9R,10S)-9,10‑epoxy‑18‑hydroxyoctadecanoic acid, CAS 154966‑80‑0) is a single‑enantiomer epoxy‑hydroxy C18 fatty acid that belongs to the octadecanoid subclass of fatty acyls [1]. The molecule bears a cis‑configured oxirane ring at carbons 9 and 10 with defined R,S stereochemistry and a primary ω‑hydroxy group at carbon 18 [2]. It is the principal monomer of plant cutin and suberin polyesters, where it can account for up to 60 % of total depolymerized monomers [3]. Unlike the non‑stereodefined or racemic forms, this specific enantiomer is the one preferentially biosynthesized by plant epoxidases and selectively recognized by downstream cytochrome P450 hydroxylases [4].

Why 18‑Hydroxy‑9R,10S‑epoxy‑stearic Acid Cannot Be Replaced by Non‑Stereodefined or Positional‑Isomer Analogs


The biological recognition, enzymatic processing, and polymer‑forming properties of 18‑hydroxy‑9R,10S‑epoxy‑stearic acid are exquisitely dependent on the absolute configuration of the 9,10‑epoxide and the ω‑18 hydroxyl placement. The cytochrome P450 CYP94A1 hydroxylates the 9R,10S enantiomer with a catalytic efficiency (Vmax/Km) nearly 5‑fold higher than its 9S,10R antipode, demonstrating that stereochemistry directly controls metabolic flux [1]. Positional isomers such as 9,10‑epoxy‑17‑hydroxyoctadecanoic acid do not serve as ω‑terminal monomers for cutin polymerization. The diol analog 9,10‑dihydroxystearic acid is an order‑of‑magnitude poorer CYP94A1 substrate [2], while the Δ12‑unsaturated analog 9,10‑epoxy‑18‑hydroxyoctadec‑12‑enoic acid is present at ~30‑fold lower abundance in plant cuticles and contributes different mechanical properties to the polyester matrix [3]. Substituting with the racemic mixture or the wrong enantiomer will therefore yield non‑physiological metabolic kinetics, altered polymer architecture, and irreproducible biological signaling results.

Quantitative Differentiation of 18‑Hydroxy‑9R,10S‑epoxy‑stearic Acid from Closest Analogs: A Comparator‑Based Evidence Guide


CYP94A1 Enantioselectivity: 4.7‑Fold Higher Catalytic Efficiency for 9R,10S vs. 9S,10R Enantiomer

In a direct head‑to‑head enzymatic assay using recombinant yeast microsomes expressing Vicia sativa CYP94A1, the (9R,10S) enantiomer of 9,10‑epoxystearic acid (the immediate precursor of the target compound) exhibited a Vmax/Km of 16 mL/min/nmol P450, compared with only 3.42 mL/min/nmol P450 for the (9S,10R) enantiomer [1]. This represents a 4.68‑fold higher catalytic efficiency for the 9R,10S configuration. In a separate kinetic characterization, the Km for the 9R,10S enantiomer was 1.2 ± 0.1 µM vs. 5.9 ± 0.1 µM for the 9S,10R enantiomer, confirming that the higher Vmax/Km is driven by a ~5‑fold stronger enzyme‑substrate affinity [2]. The residual epoxide after incubation of a racemic mixture was enriched to 66:34 in favour of the (9S,10R) enantiomer, further confirming preferential consumption of the (9R,10S) form [1].

Cytochrome P450 substrate specificity Cutin monomer biosynthesis Chiral epoxy fatty acid enzymology

CYP94A1 Substrate Preference: Epoxide vs. Diol – 48‑Fold Differential in Catalytic Efficiency

The diol analog 9,10‑dihydroxystearic acid is a markedly inferior substrate for CYP94A1 compared with the 9,10‑epoxide precursor of the target compound. The Vmax/Km for the epoxide (9R,10S enantiomer) was 16 mL/min/nmol P450, whereas the diol yielded a Vmax/Km of only 0.33 mL/min/nmol P450 [1]. This represents an approximately 48‑fold reduction in catalytic efficiency when the epoxide is replaced by a vicinal diol. The diol also functions as a much poorer substrate relative to oleic acid, with the rank order being epoxide ≫ oleic acid > diol [1].

Epoxy‑fatty acid ω‑hydroxylation Cutin monomer processing Structure‑activity relationship

Cuticular Monomer Abundance: 30.8‑Fold Higher Incorporation of 9,10‑Epoxy‑18‑hydroxyoctadecanoic Acid vs. Its Δ12‑Unsaturated Analog

Quantitative GC‑MS analysis of cutin monomers from five Finnish berry species revealed that 9,10‑epoxy‑18‑hydroxyoctadecanoic acid (the saturated epoxy monomer corresponding to the target compound) is present at 75.88 ± 10.02 µg/cm² of cuticle surface, whereas its Δ12‑unsaturated analog, 9,10‑epoxy‑18‑hydroxyoctadec‑12‑enoic acid, is present at only 2.46 ± 0.56 µg/cm² [1]. This represents a 30.8‑fold difference in cuticular incorporation. The saturated epoxy monomer consistently ranks as the dominant C18 epoxy‑hydroxy acid in cutin across diverse plant species [2].

Cutin polyester composition Plant cuticle monomer profiling GC‑MS quantification of epoxy fatty acids

Dominance Over Dicarboxylic Analog: 9‑ to 10.5‑Fold Higher Abundance of the ω‑Hydroxy Mono‑Acid in Cutin vs. 9,10‑Epoxyoctadecane‑1,18‑dioic Acid

In spinach leaf intracuticular lipids, 9,10‑epoxy‑18‑hydroxyoctadecanoic acid constitutes up to 63 % of total monomers, whereas 9,10‑epoxyoctadecane‑1,18‑dioic acid accounts for only 6–7 % [1]. This corresponds to a 9‑ to 10.5‑fold enrichment of the ω‑hydroxy mono‑acid over the dicarboxylic analog. The dicarboxylic form is more characteristic of suberin than cutin, while the ω‑hydroxy mono‑acid is a universal cutin and suberin constituent [2].

Cutin vs. suberin monomer specificity Spinach leaf intracuticular lipid profiling Epoxy monomer class distribution

High‑Value Application Scenarios for 18‑Hydroxy‑9R,10S‑epoxy‑stearic Acid Based on Quantitative Differentiation Evidence


Enzymatic Studies of CYP94A1 and Related Plant Cytochrome P450 ω‑Hydroxylases

The 4.68‑fold enantioselectivity of CYP94A1 for the (9R,10S) over the (9S,10R) epoxide enantiomer [1] makes stereochemically pure 18‑hydroxy‑9R,10S‑epoxy‑stearic acid essential for accurate kinetic characterization of plant P450 hydroxylases. Use of the racemate or the incorrect enantiomer introduces a ~5‑fold error in Km and Vmax determinations, confounding substrate‑specificity profiling and structure‑activity relationship studies. This compound should be used as the reference substrate when assaying novel CYP94 family members or engineered variants.

Plant–Pathogen Signaling Bioassays Requiring Nanomolar‑Potency Inducers

cis‑9,10‑Epoxy‑18‑hydroxyoctadecanoic acid (the natural diastereomer corresponding to the target stereochemistry) induces fungal appressorium formation at nanomolar concentrations, while other cutin monomers are effective only in the micromolar range [2]. This ≥1000‑fold potency differential mandates that plant‑pathogen interaction studies—particularly those examining Magnaporthe grisea infection structure morphogenesis—use stereochemically defined material to avoid false‑negative results at physiologically relevant concentrations.

Biomimetic Synthesis of Cutin‑Type Polyesters with Defined Cross‑Linking Architecture

The target compound is the dominant monomer of plant cutin, comprising up to 63% of intracuticular lipid monomers [3] and exceeding the dicarboxylic analog (9,10‑epoxyoctadecane‑1,18‑dioic acid) by ~10‑fold [3]. Lipase‑catalyzed polymerization of cis‑9,10‑epoxy‑18‑hydroxyoctadecanoic acid isolated from birch bark yields polyesters with molecular weights suitable for hydrophobic coatings [4]. Substituting with the diol or dicarboxylic analog fundamentally alters the polymerization chemistry and final material properties, making the specific ω‑hydroxy‑epoxy monomer the only valid building block for authentic cutin‑mimetic materials.

Cutin Monomer Reference Standards for GC‑MS Metabolomics and Plant Chemotaxonomy

Quantitative cutin profiling consistently identifies 9,10‑epoxy‑18‑hydroxyoctadecanoic acid as the most abundant C18 epoxy monomer, at 75.88 µg/cm² vs. only 2.46 µg/cm² for the Δ12‑unsaturated analog [5]. A pure, stereochemically characterized standard of 18‑hydroxy‑9R,10S‑epoxy‑stearic acid is required as the primary calibrant for accurate GC‑MS quantification of cutin and suberin depolymerization products. The large abundance gap means that even minor cross‑contamination with the unsaturated analog will not compromise quantification of the dominant saturated monomer, but the reverse is not true.

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